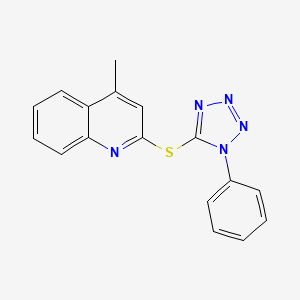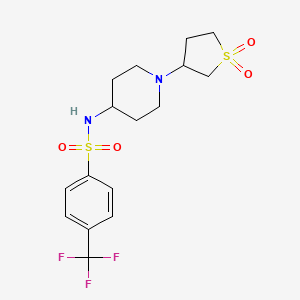
Fmoc-D-Ala(2-Anth)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Ala(2-Anth)-OH is a compound that belongs to the family of Fmoc-protected amino acids The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ala(2-Anth)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Attachment of the Anthracene Moiety: The anthracene moiety is introduced to the side chain of D-alanine through a coupling reaction. This can be done using a suitable anthracene derivative and a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers and large-scale reactors are often used to facilitate the production process.
化学反応の分析
Types of Reactions
Fmoc-D-Ala(2-Anth)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of D-alanine.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC or HOBt.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, which can be useful in studying redox processes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC or HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) is used for peptide bond formation.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions required.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-Ala(2-Anth)-OH.
Peptides: Coupling reactions result in the formation of peptides with the anthracene-modified D-alanine residue.
科学的研究の応用
Chemistry
Fmoc-D-Ala(2-Anth)-OH is used in the synthesis of peptides and peptidomimetics. The anthracene moiety can serve as a fluorescent probe, allowing researchers to study peptide interactions and dynamics using fluorescence spectroscopy.
Biology
In biological research, this compound can be incorporated into peptides to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. The fluorescent properties of the anthracene moiety make it a valuable tool for imaging and tracking peptides in biological systems.
Medicine
The compound has potential applications in drug delivery and diagnostics. Peptides containing this compound can be used to target specific cells or tissues, and the fluorescence can be used for imaging and monitoring therapeutic delivery.
Industry
In the industrial sector, this compound can be used in the development of novel materials and sensors. The unique properties of the anthracene moiety can be exploited to create materials with specific optical or electronic properties.
作用機序
The mechanism of action of Fmoc-D-Ala(2-Anth)-OH is primarily related to its ability to participate in peptide synthesis and its fluorescent properties. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The anthracene moiety can interact with various molecular targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence the behavior and properties of the peptides in which this compound is incorporated.
類似化合物との比較
Similar Compounds
Fmoc-D-Ala-OH: Lacks the anthracene moiety, making it less useful for fluorescence-based applications.
Fmoc-L-Ala(2-Anth)-OH: Contains the L-alanine residue instead of D-alanine, which can affect the peptide’s conformation and interactions.
Fmoc-D-Ala(1-Naphth)-OH: Contains a naphthalene moiety instead of anthracene, offering different fluorescent properties.
Uniqueness
Fmoc-D-Ala(2-Anth)-OH is unique due to the presence of the anthracene moiety, which provides strong fluorescence and allows for a wide range of applications in research and industry. The D-alanine residue also imparts specific stereochemical properties that can influence the behavior of peptides and proteins.
特性
IUPAC Name |
(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-SSEXGKCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2700044.png)



![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)

![N-[(oxolan-2-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2700058.png)
![4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2700059.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2700061.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)
